molecular formula C8H3Br2F3N2 B13058549 5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole CAS No. 6587-21-9

5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13058549
CAS No.: 6587-21-9
M. Wt: 343.93 g/mol
InChI Key: JLNGJAVPDRIMBL-UHFFFAOYSA-N
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Description

5,6-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are bicyclic compounds consisting of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine and trifluoromethyl groups in 5,6-dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole enhances its chemical reactivity and potential biological activity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5,6-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dibromo-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)-1H-benzimidazole:

Uniqueness

5,6-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

6587-21-9

Molecular Formula

C8H3Br2F3N2

Molecular Weight

343.93 g/mol

IUPAC Name

5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3Br2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)

InChI Key

JLNGJAVPDRIMBL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=C(N2)C(F)(F)F

Origin of Product

United States

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